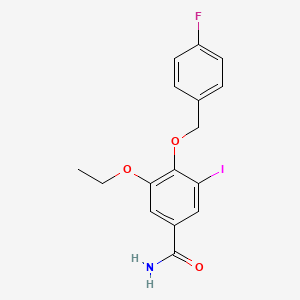
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide is a complex organic compound with the molecular formula C16H15FIO3. This compound is characterized by the presence of ethoxy, fluorobenzyl, and iodinated benzamide functional groups, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of 3-Ethoxy-4-hydroxybenzaldehyde: This can be achieved by ethoxylation of 4-hydroxybenzaldehyde.
Introduction of the Fluorobenzyl Group: The next step involves the reaction of 3-Ethoxy-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde.
Iodination: The iodination of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can be carried out using iodine and a suitable oxidizing agent like sodium iodate to yield 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde.
Formation of Benzamide: Finally, the benzaldehyde derivative is converted to the benzamide by reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain proteins or enzymes, while the iodinated benzamide moiety can facilitate its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
- 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
- 3-[(4-Fluorobenzyl)oxy]phenylboronic acid
Uniqueness
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide stands out due to the presence of the iodine atom, which can be leveraged for radiolabeling in medical imaging or as a reactive site for further chemical modifications. Its combination of functional groups also provides a unique profile for interaction with biological targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FINO3/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLFIUUNXQXEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














